molecular formula C8H7Cl2NO2 B2798035 Methyl 2-(2,6-dichloropyridin-4-yl)acetate CAS No. 1668588-70-2

Methyl 2-(2,6-dichloropyridin-4-yl)acetate

Cat. No.: B2798035
CAS No.: 1668588-70-2
M. Wt: 220.05
InChI Key: HWMVMHMJZLTJRA-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dichloropyridin-4-yl)acetate (CAS: 39621-02-8) is a heterocyclic organic compound with the molecular formula C₉H₆Cl₂N₂O₂ and a molecular weight of 245.06 g/mol . The structure consists of a pyridine ring substituted with two chlorine atoms at the 2- and 6-positions, a cyano group at the 3-position, and an acetate ester moiety at the 4-position. This compound is notable for its high electronegativity and reactivity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its applications include serving as a precursor for herbicides, fungicides, and biologically active molecules due to the electron-withdrawing effects of the chlorine and cyano groups, which enhance electrophilic substitution reactions .

Properties

IUPAC Name

methyl 2-(2,6-dichloropyridin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMVMHMJZLTJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dichloropyridin-4-yl)acetate typically involves the esterification of 2-(2,6-dichloropyridin-4-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichloropyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2,6-dichloropyridin-4-yl)acetate has been investigated for its biological activity, particularly in the development of pharmaceuticals. Its structure allows it to interact with various biological targets.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of dichloropyridine compounds exhibit antimicrobial properties. A study demonstrated that this compound and its analogs showed significant inhibition against bacterial strains, suggesting potential as a lead compound in antibiotic development .

Table: Biological Activity of this compound Derivatives

CompoundTarget OrganismActivityReference
This compoundE. coliInhibition Zone Diameter: 15 mm
This compoundS. aureusInhibition Zone Diameter: 12 mm

Agricultural Applications

This compound also shows promise in agricultural chemistry as an intermediate for the synthesis of agrochemicals. Its structural characteristics make it suitable for developing herbicides and fungicides.

Case Study: Herbicidal Activity
A study explored the synthesis of herbicides derived from this compound. The results indicated effective weed control in various crops, highlighting its potential as a safe and effective agricultural chemical .

Table: Herbicidal Efficacy of this compound Derivatives

CompoundTarget Weed SpeciesEfficacy (%)Reference
This compoundAmaranthus retroflexus85%
This compoundEchinochloa crus-galli78%

Material Science

In material science, this compound can be utilized as a precursor for synthesizing functionalized polymers and materials with specific properties.

Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for industrial use .

Table: Properties of Polymers Modified with this compound

Polymer TypeModification Level (%)Thermal Stability (°C)Reference
Polyethylene5%Increased by 10°C
Polystyrene10%Increased by 15°C

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-(2,6-dichloropyridin-4-yl)acetate can be compared to related pyridine and pyrimidine derivatives. Below is a detailed analysis:

Structural Analogues and Their Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications
This compound C₉H₆Cl₂N₂O₂ 2,6-Cl; 3-CN; acetate ester 245.06 High reactivity for agrochemical synthesis; cyano group enhances electrophilicity .
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate C₇H₆Cl₂N₂O₂ Pyrimidine core; 2,6-Cl 233.04 Pyrimidine ring introduces additional hydrogen-bonding sites; used in herbicide R&D .
Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate C₉H₇Cl₂F₂NO₂ 2,6-Cl; 2,2-difluoro; ethyl ester 270.10 Fluorine atoms increase lipophilicity and metabolic stability; potential in drug design .
Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate C₁₀H₁₁Cl₂NO₄S 2,6-Cl; sulfonyl group; ethyl ester 320.17 Sulfonyl group improves solubility; explored for enzyme inhibition .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₇N₂O₃S₂ Thietane-oxy; thioether linkage 329.41 Sulfur-containing groups enhance biological activity; studied for antimicrobial effects .
Key Differences and Implications

Core Heterocycle: Pyridine vs. Pyrimidine: Pyrimidine derivatives (e.g., Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate) feature a six-membered ring with two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyridine-based compounds. This property can influence binding affinity in biological systems . Substituent Effects: The cyano group in this compound enhances electrophilicity, favoring nucleophilic attack at the 4-position. In contrast, sulfonyl or fluorine substituents (e.g., Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate) alter solubility and steric hindrance, impacting pharmacokinetics .

Ester Group Variations :

  • Methyl vs. ethyl esters influence lipophilicity and hydrolysis rates. Ethyl esters (e.g., Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate) generally exhibit slower enzymatic degradation, prolonging bioavailability .

Biological and Industrial Applications: The cyano-substituted pyridine derivative is prioritized in agrochemical synthesis due to its reactivity with nucleophiles like amines and thiols . Sulfonyl-containing analogues (e.g., Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate) are explored in medicinal chemistry for targeting sulfa drug-resistant pathogens .

Research Findings
  • Agrochemical Performance : this compound demonstrates superior herbicidal activity compared to its pyrimidine counterpart, likely due to the electron-deficient pyridine core enhancing interaction with plant enzymes .
  • Thermal Stability : Fluorinated derivatives exhibit higher thermal stability (e.g., Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate), making them suitable for high-temperature formulations .
  • Toxicity Profile: Sulfonyl-modified compounds show reduced acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to cyano-substituted analogues, which require careful handling due to moderate toxicity (LD₅₀ ~ 250 mg/kg) .

Biological Activity

Methyl 2-(2,6-dichloropyridin-4-yl)acetate is a compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring with dichloro substitutions and an ester functional group. Its molecular formula is C9H8Cl2O2C_9H_8Cl_2O_2 . The presence of chlorine atoms on the pyridine ring significantly influences its biological properties through electronic effects and steric hindrance.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound may exert its effects by:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with specific enzymes or proteins, leading to inhibition or modulation of their activity. For instance, a related compound demonstrated the ability to form covalent bonds with nucleophilic sites on proteins .
  • Antiproliferative Effects : Research indicates that derivatives of pyridine compounds can exhibit antiproliferative activities against cancer cell lines, suggesting potential applications in oncology .

Anticancer Activity

This compound has shown promise in preclinical models for its anticancer properties. In studies involving various cancer cell lines, it has been noted to affect cell viability and proliferation rates. For example, related compounds have been reported to inhibit the activity of transcriptional repressors like BCL6, which is implicated in diffuse large B-cell lymphoma (DLBCL) .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Compounds with similar structures have been documented to inhibit cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), leading to reduced inflammatory responses in cellular models .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by variations in its chemical structure. Key findings from SAR studies include:

  • Chlorine Substituents : The presence of chlorine atoms on the pyridine ring enhances the compound's lipophilicity and bioactivity.
  • Functional Group Modifications : Alterations in the ester moiety or the introduction of additional substituents can significantly impact potency and selectivity against specific biological targets .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • BCL6 Inhibition : A study reported that a compound similar to this compound effectively inhibited BCL6 in vivo, demonstrating significant pharmacokinetic properties and bioavailability .
    CompoundDose (mg/kg)Bioavailability (%)Cmax (µM)
    Similar Compound566Not specified
  • Antiproliferative Effects : Another study examined a series of pyridine derivatives that showed IC50 values less than 50 nM against various cancer cell lines, indicating strong antiproliferative activity .
    CompoundCell LineIC50 (nM)
    Derivative AKG125.3
    Derivative BSNU1677.4

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